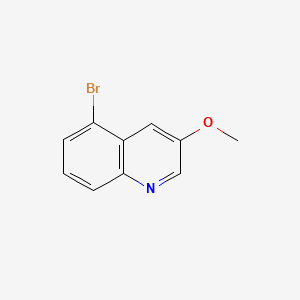
5-Bromo-3-methoxyquinoline
Cat. No. B1527713
Key on ui cas rn:
776296-12-9
M. Wt: 238.08 g/mol
InChI Key: YNVIAXULFXXTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08114867B2
Procedure details


This compound was synthesised from 5-bromo-3-methoxy-quinoline (5.0 g, 21 mmol; prepared as in DE 10316081) and ethyl acrylate (5 eq.) according to method G followed by hydrogenation over Pd/C in THF/MeOH 4:1. The hydrolysis was carried out according to method F. The product was isolated as a colourless solid (0.1 g).


Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([O:12][CH3:13])[CH:6]=[N:7]2.[C:14]([O:18]CC)(=[O:17])[CH:15]=[CH2:16]>C1COCC1.CO.[Pd]>[CH3:13][O:12][C:5]1[CH:6]=[N:7][C:8]2[C:3]([CH:4]=1)=[C:2]([CH2:16][CH2:15][C:14]([OH:18])=[O:17])[CH:11]=[CH:10][CH:9]=2 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2C=C(C=NC2=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
Step Two
|
Name
|
THF MeOH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=NC2=CC=CC(=C2C1)CCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

